1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-4-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-9-7-15-16(13(9)14)8-10-4-5-11(17-2)12(6-10)18-3/h4-7H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJSJYBDDFYHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC2=CC(=C(C=C2)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601189661 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152526-79-8 | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152526-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601189661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects.
Pharmacokinetics
Similar compounds have been shown to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and the presence of transport proteins.
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity.
Biological Activity
1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine, also known as compound 1152526-79-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article provides an overview of the biological activity of this compound based on recent research findings.
The chemical properties of 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine are summarized in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C13H17N3O2 |
| Molecular Weight | 247.3 g/mol |
| IUPAC Name | 2-[(3,4-dimethoxyphenyl)methyl]-4-methylpyrazol-3-amine |
| PubChem CID | 29060900 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For instance:
- IC50 Values : In vitro studies reported IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines such as HCT-116 and MCF-7, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of the pyrazole moiety is crucial for the cytotoxic activity. Substituents on the phenyl ring also play a significant role in enhancing activity. Compounds with bulky aryl groups showed improved efficacy .
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this compound has exhibited anti-inflammatory and antimicrobial activities. Research indicates that:
- Anti-inflammatory Effects : Pyrazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : The compound showed significant inhibition against various pathogens in vitro. Minimum inhibitory concentration (MIC) values were reported as low as 0.22 μg/mL for some derivatives, indicating strong antimicrobial properties .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Anticancer Studies : A study demonstrated that derivatives containing the pyrazole scaffold had superior activity against breast cancer cells (MDA-MB-231) compared to standard treatments .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, revealing strong activity against Gram-positive bacteria such as Staphylococcus aureus .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example:
- IC50 Values : In vitro studies reported IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating potent anticancer activity .
The structure-activity relationship (SAR) analysis suggests that the pyrazole moiety is crucial for cytotoxic activity. Substituents on the phenyl ring also enhance activity, with bulky aryl groups showing improved efficacy.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting inflammatory pathways. This makes it a potential candidate for treating various inflammatory diseases. Research indicates that derivatives of pyrazole can effectively reduce inflammation markers in cellular models.
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound has shown significant antimicrobial activity. Studies have reported minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against various pathogens, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Demonstrating broad-spectrum antimicrobial effects .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
- Anticancer Studies : A study demonstrated that derivatives containing the pyrazole scaffold had superior activity against breast cancer cells (MDA-MB-231) compared to standard treatments.
- Anti-inflammatory Evaluation : Research showed that this compound could inhibit key inflammatory cytokines in vitro, suggesting its potential use in inflammatory disorders .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial efficacy of several pyrazole derivatives, revealing strong activity against both Gram-positive and Gram-negative bacteria .
Chemical Reactions Analysis
Substitution Reactions at the Amino Group
The primary amine at the 5-position of the pyrazole ring undergoes nucleophilic substitution reactions. Common transformations include:
Alkylation:
-
Reagents: Alkyl halides (e.g., methyl iodide, benzyl chloride)
-
Conditions: Polar aprotic solvents (DMF, DMSO), base (K₂CO₃, NaH), 60–80°C
-
Products: N-alkylated derivatives (e.g., N-methyl or N-benzyl variants).
Acylation:
-
Reagents: Acetyl chloride, benzoyl chloride
-
Conditions: Triethylamine as base, dichloromethane, 0–25°C
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Products: Amides (e.g., N-acetyl or N-benzoyl derivatives).
Condensation Reactions
The amine group participates in Schiff base formation with aldehydes:
This reaction is critical for synthesizing bioactive Schiff base complexes, as demonstrated in prostaglandin synthase inhibitor studies .
Multicomponent Domino Reactions
Pyrazol-5-amines react with arylglyoxals under acidic conditions to form fused heterocycles:
Example Reaction:
-
Reagents: 4-Chlorophenylglyoxal, p-TsOH
-
Conditions: DMF, 120°C, microwave irradiation (20–25 min)
Mechanism:
-
Nucleophilic attack by the amine on the glyoxal carbonyl.
-
Cyclization and dehydration to form fused rings.
Oxidation and Reduction
Oxidation:
-
Reagents: H₂O₂, KMnO₄
-
Conditions: Aqueous/organic solvent mixtures, RT
-
Products: Hydroxylated pyrazoles or nitro derivatives (if oxidized further).
Reduction:
-
Reagents: NaBH₄, LiAlH₄
-
Conditions: THF or ethanol, 0–25°C
-
Products: Reduced pyrazoline intermediates (hypothetical for this compound).
Cross-Coupling Reactions
Introducing halogens (e.g., via bromination at the 4-methyl position) enables Suzuki-Miyaura couplings:
Example Protocol:
-
Halogenation: NBS (N-bromosuccinimide), CCl₄, light
-
Coupling: Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, dioxane/H₂O
-
Product: Biaryl-functionalized pyrazole derivatives.
Complexation with Metal Ions
The amine and pyrazole nitrogen atoms act as ligands for metal coordination:
| Metal Salt | Conditions | Complex Type | Application | Source |
|---|---|---|---|---|
| Cu(II) acetate | Methanol, reflux | Square-planar Cu(II) | Catalytic studies | |
| Zn(II) chloride | Ethanol, RT | Tetrahedral Zn(II) | Luminescent materials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares key structural features and properties of 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine with analogous pyrazole derivatives:
Key Observations :
- Lipophilicity: The 3,4-dimethoxybenzyl group in the target compound enhances lipophilicity compared to analogs with single methoxy or non-benzyl substituents (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
- Synthetic Accessibility : The target compound’s benzyl group may require multi-step synthesis (similar to methods in ), whereas direct aryl-substituted analogs (e.g., ) could be more straightforward to prepare.
Electronic and Metabolic Considerations
- Electron-Donating Effects : Methoxy groups on the benzyl ring (target compound) may stabilize charge-transfer interactions, whereas methyl groups () primarily influence steric effects.
Preparation Methods
Starting Materials and Key Intermediates
- 3,4-Dimethoxybenzyl halides or derivatives as alkylating agents for N1 substitution.
- 4-Methyl-1H-pyrazol-5-amine or its protected derivatives as the pyrazole core.
- Common reagents for methylation and amination steps.
Method 1: N-Alkylation of 4-methyl-1H-pyrazol-5-amine with 3,4-dimethoxybenzyl Bromide
This is a classical approach whereby the pyrazol-5-amine is reacted with 3,4-dimethoxybenzyl bromide under basic conditions to afford the N1-substituted product.
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 4-methyl-1H-pyrazol-5-amine, 3,4-dimethoxybenzyl bromide, base (e.g., K2CO3 or Cs2CO3), DMF solvent, 80-125°C | Stirring under inert atmosphere for 2-4 hours leads to nucleophilic substitution at N1. | 70-85 |
| 2 | Work-up: aqueous extraction, organic solvent wash, drying over sodium sulfate | Isolation of crude product followed by purification via silica gel chromatography (DCM/MeOH) | — |
Method 2: Multi-Component Synthesis via Pyrazole Ring Formation
An alternative approach involves constructing the pyrazole ring with the desired substitutions in a one-pot or multi-component reaction.
- Starting from hydrazine derivatives, 3,4-dimethoxybenzaldehyde, and methyl ketones.
- Catalyzed by acids or bases, sometimes assisted by microwave or reflux conditions in ethanol or DMF.
- This method allows simultaneous formation of the pyrazole ring and introduction of the benzyl substituent.
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate, 3,4-dimethoxybenzaldehyde, methyl ketone, acid catalyst (e.g., acetic acid), reflux in ethanol | Condensation and cyclization to form substituted pyrazole ring | 60-75 |
| 2 | Purification by recrystallization or chromatography | Isolation of pure product | — |
Method 3: Functional Group Transformation of Pyrazole Precursors
- Starting from 3-bromo-1H-pyrazol-5-amine derivatives, nucleophilic substitution with 3,4-dimethoxybenzyl nucleophiles or via palladium-catalyzed coupling.
- Methylation at C4 can be achieved via methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | 3-bromo-1H-pyrazol-5-amine, 3,4-dimethoxybenzyl nucleophile, base (Cs2CO3), DMF, 125°C | Coupling reaction to introduce benzyl group | 60-80 |
| 2 | Methylation with methyl iodide, base, room temperature | Introduction of methyl group at C4 | 70-90 |
| 3 | Work-up and purification | Standard extraction and chromatography | — |
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, ethanol, methanol | DMF preferred for nucleophilic substitutions; ethanol for multi-component synthesis |
| Temperature | 80-125°C | Higher temperatures favor substitution reactions but may cause by-products |
| Base | Potassium carbonate, cesium carbonate | Cs2CO3 often gives higher yields in coupling reactions |
| Reaction Time | 2-20 hours | Longer times needed for multi-component reactions |
| Purification | Silica gel chromatography (DCM/MeOH mixtures) | Gradient elution improves purity |
Yields and Purity
- Yields vary depending on method and scale, generally ranging from 60% to 91% for key steps.
- Purity is typically confirmed by NMR, LC-MS, and HPLC methods.
- Example: N-alkylation of 4-methyl-1H-pyrazol-5-amine with 3,4-dimethoxybenzyl bromide yields the target compound in about 80% yield after chromatography.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation | 3,4-dimethoxybenzyl bromide, base | DMF, 80-125°C, 2-4 h | 70-85 | Straightforward, high yield | Requires pure pyrazol-5-amine |
| Multi-Component Synthesis | Hydrazine, 3,4-dimethoxybenzaldehyde, methyl ketone, acid catalyst | Reflux ethanol, 10-20 h | 60-75 | One-pot, atom-economical | Moderate yield, longer reaction |
| Functional Group Transformation | 3-bromo-pyrazol-5-amine, Cs2CO3, methyl iodide | DMF, 125°C, 2-3 h | 60-90 | Modular, allows late-stage modification | Requires halogenated intermediate |
Research Findings and Notes
- The choice of base and solvent critically affects the yield and selectivity of the N-alkylation step.
- Multi-component reactions offer a greener alternative but may require optimization for scale-up.
- Functional group transformations enable access to diverse analogs by varying substituents on the pyrazole ring.
- Purification by silica gel chromatography with dichloromethane/methanol mixtures is effective for obtaining analytically pure compounds.
- Analytical data such as NMR, MS, and HPLC confirm the structure and purity of the synthesized compound.
Q & A
Basic: What synthetic methodologies are optimal for preparing 1-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-amine?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization, functional group modifications, and purification. Key steps include:
- Cyclization : Using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the pyrazole core .
- Substituent Introduction : Reacting intermediates like 5-chloro-3-methylpyrazole derivatives with 3,4-dimethoxyphenylmethyl groups via nucleophilic substitution or coupling reactions .
- Purification : Column chromatography or recrystallization to isolate the final compound.
Optimization focuses on solvent selection (e.g., DMF or THF), temperature control, and catalyst use (e.g., Cu(II) for coordination-driven reactions) .
Basic: Which spectroscopic and analytical techniques are essential for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, methoxy groups show distinct singlet peaks at ~3.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ for C₁₄H₁₇N₃O₂ at 259.13 g/mol) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amine group) .
- X-ray Crystallography : Resolves 3D conformation and confirms regiochemistry, particularly for resolving steric effects from the dimethoxyphenyl group .
Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, methoxy groups increase electron density, influencing binding to biological targets .
- Molecular Docking : Screen derivatives against enzymes (e.g., carbonic anhydrase) to prioritize synthesis. Adjust substituents like fluorine or chlorine to improve binding affinity .
- Reaction Path Simulations : Use density functional theory (DFT) to model cyclization energetics, reducing trial-and-error in synthesis .
Advanced: How should researchers address contradictory bioactivity data across studies?
Methodological Answer:
Contradictions often arise from variable substituent effects or assay conditions. A systematic approach includes:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., replacing methoxy with fluorine or chlorine) to isolate substituent contributions .
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For instance, lipophilic substituents (e.g., methyl groups) often enhance membrane permeability .
Advanced: What strategies optimize yield and purity in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test transition metals (e.g., Cu(II)) to accelerate cyclization. Yields improve from 60% to >85% with optimized catalysts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity, while ethanol/water mixtures improve crystallization .
- Process Control : Implement inline IR or HPLC monitoring to detect intermediates and adjust conditions in real-time .
Advanced: How can researchers evaluate the compound’s pharmacokinetic properties preclinically?
Methodological Answer:
- In Vitro ADME :
- Permeability : Use Caco-2 cell monolayers to simulate intestinal absorption. The dimethoxyphenyl group may reduce permeability due to increased hydrophilicity .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Methyl groups on the pyrazole ring often slow metabolism .
- In Vivo Studies : Administer radiolabeled compound to track distribution. Prioritize derivatives with >90% plasma protein binding for prolonged activity .
Advanced: What safety considerations are critical during handling?
Methodological Answer:
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
